3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a naphtho[1,2-d]thiazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[1,2-d]thiazole intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, such as organic semiconductors and advanced polymers.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Known for its use in organic electronics and semiconductors .
- Naphtho[1,2-b:4,3-b′]dithiophene : Utilized in the development of hole-transport materials for electronic devices .
Uniqueness
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both triethoxy groups and a naphtho[1,2-d]thiazolyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-28-18-13-16(14-19(29-5-2)22(18)30-6-3)23(27)26-24-25-21-17-10-8-7-9-15(17)11-12-20(21)31-24/h7-14H,4-6H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALJZGDTWPGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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